molecular formula C12H14N2O B1430297 (R)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one CAS No. 1427203-54-0

(R)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one

Cat. No. B1430297
M. Wt: 202.25 g/mol
InChI Key: BPTLVNXOZVWAGH-LLVKDONJSA-N
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Description

Quinoxaline derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .


Synthesis Analysis

The synthesis of quinoxaline derivatives has seen significant advancements in recent years. Various sustainable protocols for the construction of C–C, C–O/C–S, and C–N/C–P bonds via the C–H functionalization of quinoxalin-2(1H)-ones have been developed . A gradual shift from metal-catalyzed to metal-free methodologies has been observed, as the latter provide an environmentally benign synthetic route in organic chemistry .


Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can vary widely. In general, the quinoxaline moiety is not planar as there is a dihedral angle between the constituent rings . In the crystal, C—H O hydrogen bonds form helical chains about the crystallographic 21 screw axis in the b-axis direction .


Chemical Reactions Analysis

The direct C–H multifunctionalization of quinoxalin-2(1H)-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile . These reactions mainly cover methods for the simultaneous introduction of C–C bonds and C–R F /C/O/N/Cl/S/D bonds into quinoxalin-2(1H)-ones .

Scientific Research Applications

  • Pharmacological and Biological Properties

    • Quinoxaline derivatives have diverse pharmacological and biological properties .
    • They show antimicrobial, anti-amoebic, anti-proliferative, hypoglycemic, anti-glaucoma, antiviral, cytotoxic with anticancer, antitumor, antithrombotic, anti-HIV, anti-inflammatory, and analgesic activities .
  • Organic Synthesis

    • Quinoxaline derivatives are useful intermediate products in organic synthesis .
    • A new 11H-indeno[1,2-b]quinoxalin-11-one-2-(4-ethylbenzylidene)hydrazone (compound 3) was synthesized .
    • The Z, E -isomerism of compound 3 was investigated by DFT calculations .
    • According to the ADME results, compound 3 is potentially highly bioavailable and has potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury .
  • Direct C–H Multifunctionalization

    • The direct C–H multifunctionalization of quinoxalin-2(1H)-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile .
    • This process mainly covers reaction methods for the simultaneous introduction of C–C bonds and C–RF/C/O/N/Cl/S/D bonds into quinoxalin-2(1H)-ones .
  • Antimicrobial Evaluation

    • The [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds .
    • They have been used in the synthesis of novel biologically relevant compounds such as antibacterial, anti-HIV, antitrypanosomal, antiallergic, antifungal, cardiovascular, antileishmanial, and chemotherapeutic agents .
    • A new ecofriendly methodology has been developed for the synthesis of [1, 2, 3]-triazolo [1,5-a]quinoxalin-4(5H)-one .
    • The compounds were tested on different bacterial species (two S. aureus strains, three P. aeruginosa strains, K. pneumonia), and two fungal C. albicans strains, as well as the evaluation of their activity on S. epidermidis biofilm formation .
  • Transition Metal-Free C-3 Functionalization

    • Transition metal-free C-3 functionalization of quinoxalin-2 (1H)-ones has recently emerged as a modern sustainable protocol .
    • C-3 functionalized quinoxalin-2 (1H)-ones offer robust applications in the medicinal, pharmaceutical and agriculture industry .
    • Various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2 (1H)-ones were developed .
  • Versatile Pharmacology

    • Quinoxaline is a versatile moiety with multifunctional properties .
    • Newer quinoxaline derivatives have been developed against many targets, receptors, or microorganisms .
    • The study on quinoxaline as a core unit has been conducted from the year 2002 to 2020 .
  • Antimicrobial Evaluation

    • The [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds .
    • They have been used in the synthesis of novel biologically relevant compounds such as antibacterial, anti-HIV, antitrypanosomal, antiallergic, antifungal, cardiovascular, antileishmanial, and chemotherapeutic agents .
    • A new ecofriendly methodology has been developed for the synthesis of [1, 2, 3]-triazolo [1,5-a]quinoxalin-4(5H)-one .
    • The compounds were tested on different bacterial species (two S. aureus strains, three P. aeruginosa strains, K. pneumonia), and two fungal C. albicans strains, as well as the evaluation of their activity on S. epidermidis biofilm formation .
  • Transition Metal-Free C-3 Functionalization

    • Transition metal-free C-3 functionalization of quinoxalin-2 (1H)-ones has recently emerged as a modern sustainable protocol .
    • C-3 functionalized quinoxalin-2 (1H)-ones offer robust applications in the medicinal, pharmaceutical and agriculture industry .
    • Various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2 (1H)-ones were developed .
  • Versatile Pharmacology

    • Quinoxaline is a versatile moiety with multifunctional properties .
    • Newer quinoxaline derivatives have been developed against many targets, receptors, or microorganisms .
    • The study on quinoxaline as a core unit has been conducted from the year 2002 to 2020 .

Future Directions

The future development of quinoxaline derivatives is expected to include the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions, the enrichment of heterogeneous catalysts such as metal oxides, graphene-based composites, doped metal nanoparticles, and molecular sieve-based porous materials, asymmetric synthesis, and other areas . This is expected to contribute to the development of green and sustainable reaction methods for quinoxaline derivatives with applications in materials chemistry and pharmacology .

properties

IUPAC Name

(6aR)-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-12-11-7-3-4-8-14(11)10-6-2-1-5-9(10)13-12/h1-2,5-6,11H,3-4,7-8H2,(H,13,15)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTLVNXOZVWAGH-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(=O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2[C@H](C1)C(=O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one
Reactant of Route 2
(R)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one
Reactant of Route 3
(R)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one
Reactant of Route 4
(R)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one
Reactant of Route 5
(R)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one
Reactant of Route 6
(R)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one

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